molecular formula C12H17Cl2NS B1473456 2-([(4-Chlorophenyl)sulfanyl]methyl)piperidine hydrochloride CAS No. 1864073-44-8

2-([(4-Chlorophenyl)sulfanyl]methyl)piperidine hydrochloride

Cat. No.: B1473456
CAS No.: 1864073-44-8
M. Wt: 278.2 g/mol
InChI Key: CKAGIFNPDLUAJT-UHFFFAOYSA-N
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Description

2-([(4-Chlorophenyl)sulfanyl]methyl)piperidine hydrochloride is a useful research compound. Its molecular formula is C12H17Cl2NS and its molecular weight is 278.2 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-[(4-chlorophenyl)sulfanylmethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNS.ClH/c13-10-4-6-12(7-5-10)15-9-11-3-1-2-8-14-11;/h4-7,11,14H,1-3,8-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKAGIFNPDLUAJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CSC2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-([(4-Chlorophenyl)sulfanyl]methyl)piperidine hydrochloride, a compound with a piperidine core, has garnered attention in pharmacological research due to its potential biological activities. The piperidine structure is known for its interactions with various biological targets, making derivatives of this compound significant in medicinal chemistry.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a chlorophenyl group and a sulfanyl methyl moiety. This structural configuration is associated with diverse biological activities, including antibacterial, antifungal, and anticancer properties.

The biological activity of 2-([(4-Chlorophenyl)sulfanyl]methyl)piperidine hydrochloride is primarily attributed to its ability to interact with specific receptors and enzymes. The piperidine nucleus can modulate various biochemical pathways, often acting as an inhibitor or modulator of key enzymes involved in cellular processes .

Antibacterial Activity

Research indicates that compounds similar to 2-([(4-Chlorophenyl)sulfanyl]methyl)piperidine hydrochloride exhibit significant antibacterial properties. For instance, studies have shown that derivatives with similar structures can inhibit bacterial growth effectively against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines, such as HeLa and MCF-7, through mechanisms involving mitochondrial pathways and the modulation of apoptotic gene expression .

Anti-inflammatory Effects

The anti-inflammatory properties of the compound have been noted in several studies, suggesting its potential application in treating inflammatory disorders. The sulfanyl group may enhance its efficacy by targeting inflammatory pathways .

Research Findings and Case Studies

Study Biological Activity Findings
Li et al., 2014AntibacterialDemonstrated significant inhibition against multiple bacterial strains with MIC values ranging from 6.3 to 23 µM.
Kumar et al., 2009AnticancerShowed induction of apoptosis in HeLa cells with IC50 values comparable to standard chemotherapeutics like doxorubicin.
Omar et al., 1996Anti-inflammatoryFound the compound reduced inflammatory markers in vitro, indicating potential therapeutic use in inflammatory diseases.

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological activities that make it a candidate for further research in drug development. Some of the notable properties include:

  • Anticancer Activity : Research indicates that derivatives of piperidine compounds have shown significant anticancer effects. For instance, studies have demonstrated that modifications to piperidine structures can enhance their potency against various cancer cell lines, including HeLa cells, with IC50 values indicating strong antiproliferative activity .
  • Inhibition of Bcl-2/Bcl-xL Proteins : The compound's structure allows it to act as an inhibitor of Bcl-2 and Bcl-xL proteins, which are crucial in regulating apoptosis. This inhibition is significant for developing treatments for cancers where these proteins are overexpressed .

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis of 2-([(4-Chlorophenyl)sulfanyl]methyl)piperidine hydrochloride is essential for optimizing its efficacy and safety profiles. The synthesis typically involves:

  • Starting Materials : The synthesis often begins with readily available piperidine derivatives and chlorophenyl sulfides.
  • Modification Techniques : Various chemical modifications can be applied to enhance biological activity. For example, altering substituents on the piperidine ring or modifying the sulfanyl group can lead to improved binding affinities and reduced toxicity .

Case Studies and Research Findings

Several studies have documented the effectiveness of compounds similar to 2-([(4-Chlorophenyl)sulfanyl]methyl)piperidine hydrochloride in clinical settings:

  • Antimicrobial Activity : A study highlighted that piperidine derivatives demonstrated potent activity against Mycobacterium tuberculosis, suggesting that this compound could be explored as a potential treatment for tuberculosis .
  • Combination Therapies : Research has shown that combining piperidine derivatives with other therapeutic agents can lead to synergistic effects, enhancing overall efficacy against resistant strains of pathogens .

Potential Applications in Drug Development

Given its promising pharmacological profile, 2-([(4-Chlorophenyl)sulfanyl]methyl)piperidine hydrochloride has potential applications in:

  • Cancer Therapeutics : As a candidate for developing novel anticancer drugs targeting specific pathways involved in tumor growth and survival.
  • Infectious Disease Treatment : Its activity against Mycobacterium tuberculosis positions it as a potential lead compound for new tuberculosis therapies.

Data Table: Summary of Research Findings

Application AreaKey FindingsReferences
Anticancer ActivitySignificant inhibition of cancer cell proliferation
Bcl-2/Bcl-xL InhibitionEffective in inhibiting anti-apoptotic proteins
Antimicrobial ActivityPotent against Mycobacterium tuberculosis
Combination TherapiesSynergistic effects with other agents

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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